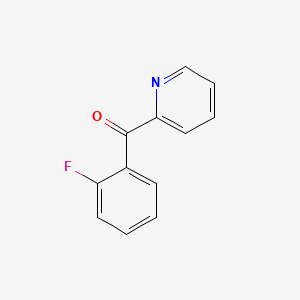

Methanone, (2-fluorophenyl)-2-pyridinyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methanone, (2-fluorophenyl)-2-pyridinyl- is a synthetic molecule that has been studied extensively in recent years. Its chemical structure is composed of two phenyl rings, one of which is fluorinated, connected by a pyridinyl bridge. The molecule has a wide range of applications, from medicinal to industrial uses, and its versatility makes it a valuable compound for research.

Aplicaciones Científicas De Investigación

Pharmacophore Design and Drug Development

Research on synthetic compounds, including those with substituted imidazole scaffolds, has advanced our understanding of selective inhibitors for enzymes like the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in inflammatory processes. These studies offer a foundation for designing potent and selective drugs targeting various diseases, showcasing the potential of specific chemical structures in medicinal chemistry (Scior et al., 2011).

Analytical and Diagnostic Applications

In another domain, methanol, a simple molecule related to methanone derivatives, has been utilized as a marker for assessing the condition of solid insulation in power transformers. This application underlines the importance of chemical markers in diagnostics and analytical chemistry, offering a precedent for the utility of complex methanone derivatives in similar roles (Jalbert et al., 2019).

Biotechnological and Environmental Applications

Methanotrophic bacteria research, utilizing methane (a simpler molecule) as their carbon source, has shown promise for producing valuable compounds and for environmental remediation. This highlights the biotechnological applications of chemical compounds in converting greenhouse gases into useful products, suggesting potential research pathways for methanone derivatives in environmental science and biotechnology (Strong et al., 2015).

Fuel and Energy Research

The exploration of methanol as a fuel, including its reforming processes to produce hydrogen, has significant implications for energy research. This area demonstrates the role of chemical compounds in developing sustainable energy solutions, where derivatives of methanone could find applications in fuel cells or as liquid carriers for hydrogen storage (García et al., 2021).

Chemical Synthesis and Material Science

Research into catalysts and reaction mechanisms for methanol oxidation provides insights into chemical synthesis and material science. Understanding these processes is crucial for designing more efficient catalysts and materials, potentially extending to the synthesis and application of complex methanone derivatives (Cohen et al., 2007).

Propiedades

IUPAC Name |

(2-fluorophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJUUEIQHLXBPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211435 |

Source

|

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, (2-fluorophenyl)-2-pyridinyl- | |

CAS RN |

6238-65-9 |

Source

|

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.